![molecular formula C10H17NOS2 B14199289 S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate CAS No. 886590-72-3](/img/structure/B14199289.png)
S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate: is a chemical compound with the molecular formula C10H17NOS2 and a molecular weight of 231.38 g/mol This compound is characterized by its unique structure, which includes an azetidine ring and thioester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate typically involves the reaction of 2,2-dimethylpropanethioyl chloride with azetidine-3-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester group can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols, typically in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its thioester group can form covalent bonds with cysteine residues in proteins, making it a valuable tool for studying protein function .
Medicine: Its ability to interact with biological targets makes it a candidate for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate involves its interaction with biological targets, particularly proteins. The thioester group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool for studying biological processes .
Comparación Con Compuestos Similares
- S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate
- This compound
- This compound
Uniqueness: this compound is unique due to its combination of an azetidine ring and thioester functionalities. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
886590-72-3 |
|---|---|
Fórmula molecular |
C10H17NOS2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
S-[1-(2,2-dimethylpropanethioyl)azetidin-3-yl] ethanethioate |
InChI |
InChI=1S/C10H17NOS2/c1-7(12)14-8-5-11(6-8)9(13)10(2,3)4/h8H,5-6H2,1-4H3 |
Clave InChI |
UZJPJWCILSRYFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1CN(C1)C(=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


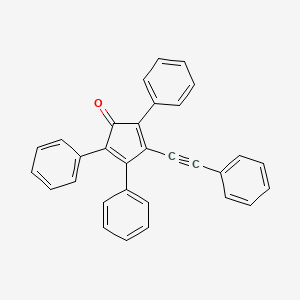
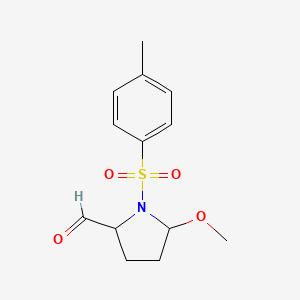
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
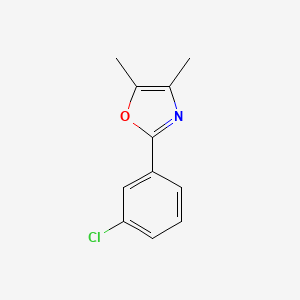
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
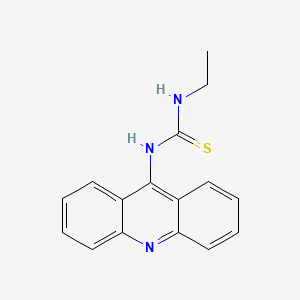
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
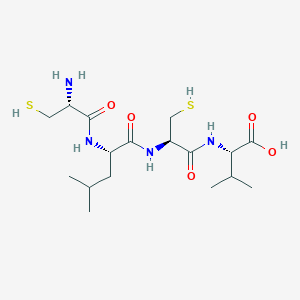
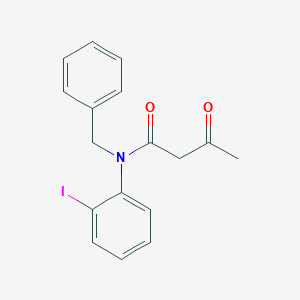
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
